molecular formula C15H11N3OS B2760853 3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile CAS No. 343372-47-4

3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile

Cat. No.: B2760853
CAS No.: 343372-47-4
M. Wt: 281.33
InChI Key: NXJULUPOCQKDFK-QGMBQPNBSA-N
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Description

3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile is a complex organic compound with a unique structure that includes a thiophene ring, phenyl group, and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromothiophene with phenylboronic acid under Suzuki-Miyaura coupling conditions to form 2,5-diphenylthiophene. This intermediate is then subjected to nitrile formation reactions using cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyiminoethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile: Unique due to the presence of both methoxyimino and nitrile groups.

    4-Phenyl-2,5-thiophenedicarbonitrile: Lacks the methoxyiminoethyl group, resulting in different reactivity and applications.

    2,5-Diphenylthiophene: Similar thiophene core but without nitrile functionalities.

Uniqueness

The presence of the methoxyiminoethyl group in this compound imparts unique chemical properties, making it more versatile in synthetic applications and potentially more effective in biological systems compared to its analogs.

Properties

IUPAC Name

3-[(2E)-2-methoxyiminoethyl]-4-phenylthiophene-2,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-19-18-8-7-12-13(9-16)20-14(10-17)15(12)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJULUPOCQKDFK-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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